molecular formula C20H16N4O4 B11945011 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine CAS No. 853407-14-4

2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11945011
CAS No.: 853407-14-4
M. Wt: 376.4 g/mol
InChI Key: KLEVRXVFXSMSMC-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a 4-methoxyphenyl group at position 1, a methyl group at position 1, and a Schiff base linkage to a 5-nitrofuran-2-yl moiety at position 3.

Properties

CAS No.

853407-14-4

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C20H16N4O4/c1-23-18-9-5-14(21-12-16-8-10-19(28-16)24(25)26)11-17(18)22-20(23)13-3-6-15(27-2)7-4-13/h3-12H,1-2H3

InChI Key

KLEVRXVFXSMSMC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the benzimidazole core is reacted with 4-methoxyphenyl halide in the presence of a base.

    Attachment of the nitrofuran moiety: The nitrofuran group is introduced through a nucleophilic substitution reaction using 5-nitrofuran-2-carbaldehyde.

    Formation of the methylene bridge: The final step involves the condensation of the intermediate product with formaldehyde under basic conditions

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial and anticancer activities. .

    Biological Studies: Researchers use this compound to study the mechanisms of action of nitrofuran derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a probe to investigate the role of benzimidazole derivatives in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves multiple pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physical properties of the target compound with similar benzimidazole derivatives:

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 4-Methoxyphenyl (1), Methyl (1), 5-Nitrofuran (5) - - Nitrofuran, Schiff base
13i 3,4-Dichlorobenzyl (5) 89 134.1–135.8 Dichlorophenyl
13j 4-Trifluoromethylbenzyl (5) 90 198.3–200.5 Trifluoromethylphenyl
69 Pyrimidin-2-yl (5), 2-Methoxyphenyl (1) 47 - Pyrimidine, Methoxyphenyl
72 Pyridin-2-yl (5), 2-Methoxyphenyl (1) 48 - Pyridine, Methoxyphenyl
RetroABZ Propylthio (2), Carbamate (5) - - Thioether, Carbamate

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 5-nitrofuran group contrasts with 13j ’s 4-trifluoromethylbenzyl group, both of which enhance electrophilicity but differ in steric bulk. The nitro group may improve redox activity, relevant in antimicrobial or antiparasitic applications .
  • Schiff Base Linkage : Similar to L2 (), the target’s imine bond (-CH=N-) may confer stability and metal-chelating properties, though the nitrofuran substituent increases polarity compared to L2 ’s methylfuran .

Structural and Functional Advantages of the Target Compound

  • Nitrofuran Group : Unlike chlorophenyl (13i ) or trifluoromethyl (13j ) substituents, the 5-nitrofuran moiety may enable prodrug activation via nitroreduction, a feature exploited in antimicrobial therapies .

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine (referred to as Compound A ) is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characterization

Compound A can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylamine with 5-nitrofuran-2-carbaldehyde, followed by cyclization to form the benzimidazole framework. The compound's structure is confirmed using various spectroscopic methods including IR, NMR, and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Compound A. It has shown significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16 - 32
Escherichia coli32 - 64

The compound exhibits a bactericidal effect, inhibiting protein synthesis and affecting nucleic acid production pathways in bacteria .

Antitumor Activity

Compound A has also been evaluated for its antitumor potential. In vitro studies using various cancer cell lines, including lung cancer cell lines (A549, HCC827), demonstrated promising results:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95

These findings indicate that Compound A possesses significant cytotoxic effects against cancer cells while displaying moderate toxicity towards normal lung fibroblast cells (MRC-5) at higher concentrations .

The mechanism by which Compound A exerts its biological effects is believed to involve DNA binding and interference with cellular processes. Studies suggest that compounds with nitro groups, such as those found in Compound A, can interact with DNA by binding in the minor groove, potentially leading to disruptions in replication and transcription processes .

Case Studies

A notable case study involved the evaluation of various benzimidazole derivatives, including Compound A, where researchers observed that compounds with similar structures exhibited enhanced antitumor activity in both two-dimensional (2D) and three-dimensional (3D) assays. The results indicated a trend where compounds showed higher efficacy in 2D cultures compared to their performance in 3D models, highlighting the importance of further optimization for clinical applications .

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